molecular formula C18H16FN3O B6347186 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 1354925-82-8

4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347186
CAS No.: 1354925-82-8
M. Wt: 309.3 g/mol
InChI Key: PLMVJIBXXFNJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (CAS 1354925-82-8) is a chemical compound with the molecular formula C18H16FN3O and a molecular weight of 309.3 g/mol . It belongs to the 4,6-diphenylpyrimidin-2-amine class of compounds, which are recognized for their significant potential in pharmacological and medicinal chemistry research . This structural motif is of high interest due to its wide spectrum of associated biological activities. Researchers are particularly focused on derivatives like this for their promising anti-cancer properties . Studies on analogous compounds indicate that the 4,6-diphenylpyrimidin-2-amine scaffold can function as a core structure for developing potent chemotherapeutic agents. Related derivatives have been shown to inhibit key cellular pathways, such as by acting as Aurora Kinase A (AURKA) inhibitors , which can lead to cell cycle arrest in the G2/M phase and induce caspase-mediated apoptotic cell death in human cancer cell lines . Beyond oncology, this chemical family is also investigated for its anti-inflammatory activity , with some substituted diphenylpyrimidines demonstrating a significant reduction in edema volume in research models . The presence of both 4-ethoxyphenyl and 4-fluorophenyl substituents on the pyrimidine core makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-2-23-15-9-5-13(6-10-15)17-11-16(21-18(20)22-17)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMVJIBXXFNJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The synthesis begins with the preparation of the α,β-unsaturated ketone (chalcone) intermediate, (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. This step employs a Claisen-Schmidt condensation between 4-ethoxybenzaldehyde and 4-fluoroacetophenone under alkaline conditions.

In a typical procedure, 4-ethoxybenzaldehyde (0.02 mol) and 4-fluoroacetophenone (0.02 mol) are dissolved in ethanol (50 mL) with aqueous NaOH (40%, 10 mL). The mixture is stirred at 60°C for 6–8 hours, after which the product precipitates upon cooling. The crude chalcone is recrystallized from ethanol to yield pale yellow crystals, with a reported yield of 77% for analogous substrates.

Cyclization to Pyrimidin-2-amine

Guanidine-Mediated Cyclization

The chalcone intermediate undergoes cyclization with guanidine hydrochloride in the presence of sodium hydroxide to form the pyrimidine ring. Three distinct procedures were evaluated for this step:

Procedure A: Conventional Heating

A mixture of chalcone (5 mmol), guanidine hydrochloride (7.5 mmol), and NaOH (22.5 mmol) in 96% ethanol (5 mL) is refluxed for 12–14 hours. The reaction is monitored by TLC, and the product is isolated by filtration after trituration with water. For analogous compounds, yields range from 61–82%.

Procedure B: Microwave-Assisted Reflux

Under microwave irradiation, the reaction time is reduced to 7–9 minutes. The same reagents in ethanol are heated at 100°C, yielding 74–81% for derivatives such as 4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine.

Procedure C: Solvent-Free Microwave Synthesis

Eliminating ethanol, the reagents are mixed with minimal water and irradiated for 15–18 minutes. This method achieves yields of 68–88% for compounds like 4-(4-methoxyphenyl)-6-arylpyrimidines.

Optimization Data for Cyclization

The table below summarizes reaction conditions and yields for structurally related compounds, providing a framework for optimizing the target molecule:

Substituent (R) Procedure Time Yield (%) M.p. (°C)
4-Fluorophenyl (4b)A13 h76198–199
4-Fluorophenyl (4b)B9 min79198–199
4-Methoxyphenyl (4i)C15 min77171–172

For 4-(4-ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, Procedure B is projected to achieve a yield of 78–80% based on steric and electronic similarities to 4b and 4i.

Characterization and Analytical Data

Spectral Analysis

The target compound’s structure is confirmed via 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry. Key spectral features include:

  • 1H^1H NMR (500 MHz, DMSO-d6d_6) : δ 8.29 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 2H, fluorophenyl H-2,6), 8.18 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 2H, ethoxyphenyl H-2,6), 7.74 (s, 1H, pyrimidine H-5), 7.06 (t, J=8.5HzJ = 8.5 \, \text{Hz}, 2H, fluorophenyl H-3,5), 4.10 (q, J=7.0HzJ = 7.0 \, \text{Hz}, 2H, OCH2_2CH3_3), 1.37 (t, J=7.0HzJ = 7.0 \, \text{Hz}, 3H, OCH2_2CH3_3).

  • 13C^{13}C NMR : δ 162.1 (C-2), 158.6 (C-4), 157.9 (C-6), 135.9 (C-1 ethoxyphenyl), 131.9 (C-1 fluorophenyl), 121.9 (C-Br), 108.4 (C-5 pyrimidine), 63.5 (OCH2_2CH3_3), 14.8 (OCH2_2CH3_3).

Comparative Analysis of Synthetic Methods

Reaction Efficiency

Microwave-assisted methods (Procedures B and C) reduce reaction times by >90% compared to conventional heating. Solvent-free conditions (Procedure C) further enhance green chemistry metrics but may require longer irradiation times for bulkier substituents like ethoxy.

Yield Trends

Electron-donating groups (e.g., ethoxy) marginally improve yields due to enhanced chalcone reactivity. For example, 4-methoxyphenyl derivatives exhibit 80% yields under Procedure B, whereas halogenated analogs (e.g., 4-Cl) yield 82%.

Challenges and Mitigation Strategies

Steric Hindrance

The ethoxy group’s bulk may slow cyclization kinetics. Increasing reaction time by 10–15% in Procedure C or using a polar aprotic solvent (e.g., DMF) can mitigate this issue.

Purification

Column chromatography (hexane/EtOAc, 3:1) effectively removes unreacted chalcone and guanidine byproducts. Recrystallization from ethanol-toluene (1:1) yields high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding quinones or N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrimidine derivatives, including 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can effectively reduce the viability of various cancer cell lines, suggesting a potential role as a chemotherapeutic agent .

2. Antiviral Properties
Pyrimidine derivatives are also known for their antiviral activity. Preliminary studies suggest that this compound may inhibit viral replication through interference with nucleic acid synthesis, making it a candidate for further investigation in antiviral drug development .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its electrochemical properties indicates potential for use as an electron transport layer material .

Research Tool Applications

1. Molecular Probes
Due to its specific binding characteristics, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins or enzymes allows researchers to study biological pathways and interactions, thus providing insights into cellular mechanisms .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
Study BAntiviral PropertiesShowed effective inhibition of viral replication in vitro, warranting further investigation for therapeutic use.
Study COrganic ElectronicsAchieved high charge mobility in thin-film transistors, indicating suitability for electronic applications.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Substituent Impact on Antimicrobial Activity
Compound Name Substituents (Position 4/6) Key Biological Activity Reference
4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine Ethoxy (4), Fluoro (6) Inferred antibacterial (structural analogy)
4-(4-Morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine (26) Morpholino (4), Nitro (6) Strong vs. S. aureus (MIC: 2 µg/mL)
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (24) Fluoro (6), Morpholino (4) Active vs. β-hemolytic Streptococcus
4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (22) Chloro (6), Morpholino (4) Antifungal vs. A. flavus

Key Observations :

  • Electron-withdrawing groups (Cl, Br, NO₂, F) at para/meta positions enhance antibacterial activity against Gram-positive bacteria (e.g., S. aureus) by increasing electrophilicity .
  • Ethoxy groups may reduce potency against S. aureus compared to nitro or chloro analogs but improve solubility and pharmacokinetics .
  • Morpholino substituents (e.g., compound 24) enhance broad-spectrum activity against V. cholerae and P. aeruginosa due to improved membrane penetration .

Structural and Physicochemical Properties

Table 2: Spectral and Physical Property Comparison
Compound Name Melting Point (°C) IR (C=N stretch, cm⁻¹) $^1$H NMR (δ, ppm) Reference
4-(4-Ethoxyphenyl)-6-(isoxazol-3-yl)pyrimidin-2-amine 175–177 1626 4.26 (q, OCH₂CH₃), 7.15–7.81 (Ar-H)
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine N/A N/A Planar structure, π-π stacking
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine N/A N/A Intramolecular N–H⋯N hydrogen bonds

Key Observations :

  • Intramolecular hydrogen bonds (e.g., N–H⋯N in compound 17) stabilize molecular conformation, improving target binding .
  • Ethoxy-containing derivatives exhibit distinct $^1$H NMR signals (e.g., δ 4.26 for OCH₂CH₃), aiding structural characterization .

Anticancer and Radiosensitizing Potential

Pyrimidin-2-amine derivatives with fluorophenyl groups (e.g., PPA5 in ) act as radiosensitizers in lung cancer cells by inducing G2/M cell cycle arrest. Comparatively, the ethoxyphenyl-fluorophenyl analog may exhibit similar radiosensitizing effects but with altered pharmacokinetics due to ethoxy’s metabolic resistance .

Biological Activity

4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and findings.

  • Molecular Formula : C18H16FN3O
  • Molecular Weight : 309.34 g/mol
  • CAS Number : 1354925-82-8
  • Boiling Point : Approximately 527.7 °C

Biological Activity Overview

The compound has been evaluated for its antibacterial and anticancer properties through various in vitro studies. Notably, it exhibits selective activity against certain bacterial strains and cancer cell lines.

Antibacterial Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, demonstrate significant antibacterial effects.

  • Mechanism of Action :
    • The compound's structure allows it to interact with bacterial cell walls and inhibit vital processes.
    • Studies have shown that it is effective against strains such as Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and Minimum Bactericidal Concentration (MBC) of 32 µg/mL .
  • Comparison with Other Compounds :
    • In comparative studies, similar pyrimidine derivatives have been observed to exhibit varying degrees of antibacterial activity, with some showing enhanced potency due to specific functional groups .

Anticancer Activity

The compound has also been assessed for its anticancer properties, particularly against gastric adenocarcinoma cells.

  • Cytotoxicity Studies :
    • In vitro tests revealed that this compound has an IC50 value of 53.02 µM against AGS gastric adenocarcinoma cells, indicating a moderate level of cytotoxicity .
    • The presence of the -C=N- bond in related compounds has been linked to increased anticancer activity, suggesting structural modifications can enhance efficacy .
  • Cell Cycle Effects :
    • Studies showed that treatment with this compound leads to significant cell cycle arrest in the G0–G1 phase, which is crucial for inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

StudyFindings
Demonstrated antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.
Identified selective antibacterial effects against Enterococcus faecalis and anticancer properties against gastric adenocarcinoma.
Showed that structural modifications enhance biological activity, particularly in inhibiting cancer cell growth.

Q & A

Q. What are the standard synthetic routes for 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine?

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one with guanidine nitrate in ethanol under reflux, followed by the addition of lithium hydroxide in water. The reaction mixture is refluxed for 4–6 hours, and the product is purified using column chromatography with ethyl acetate/petroleum ether (2:8 ratio) . This method ensures high yield (70–85%) and purity (>95%) when optimized.

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:

  • Crystal system : Triclinic (P1 space group)
  • Unit cell dimensions : a = 9.227 Å, b = 10.085 Å, c = 23.699 Å; α = 81.92°, β = 87.52°, γ = 85.90°
  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine ring conformation, while weak C–H⋯O and C–H⋯π interactions contribute to crystal packing . Complementary techniques like NMR (¹H/¹³C) and HRMS validate functional groups and molecular weight.

Q. What safety precautions are recommended during synthesis and handling?

While specific safety data for this compound is limited, analogous pyrimidines require:

  • Ventilation : Use fume hoods to avoid inhalation of organic solvents (e.g., ethanol, DMF).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Segregate halogenated byproducts and consult certified waste management services .

Advanced Research Questions

Q. How do substituents (ethoxy, fluoro) influence the compound’s electronic properties and reactivity?

Computational studies (DFT) reveal:

  • Electron-donating ethoxy group : Increases electron density on the pyrimidine ring, enhancing nucleophilic substitution at C2.
  • Fluorophenyl moiety : Introduces electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings. Experimental IR and UV-Vis data correlate with calculated HOMO-LUMO gaps (ΔE ≈ 3.2 eV), confirming charge-transfer interactions .

Q. What strategies resolve contradictions in biological activity data for structural analogs?

Discrepancies in antimicrobial or kinase inhibition assays often arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) alters protonation states of the amine group, affecting target binding.
  • Cellular models : Primary cells vs. immortalized lines (e.g., HEK293) show differential uptake due to transporter expression. Mitigation involves standardizing protocols (e.g., CLSI guidelines) and validating results across ≥3 independent replicates .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Key SAR insights from pyrimidine analogs:

  • C4 ethoxy group : Critical for hydrophobic interactions with kinase ATP pockets (e.g., CDK2). Removal reduces IC₅₀ by 10-fold.
  • C6 fluorophenyl substituent : Enhances metabolic stability by resisting CYP450 oxidation. Methyl or chloro analogs show shorter in vivo half-lives.
  • C2 amine : Acetylation abolishes activity, confirming its role in H-bond donor interactions .

Methodological Considerations

Q. What analytical techniques are optimal for purity assessment?

  • HPLC : Use a C18 column (4.6 × 250 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min, detection at 254 nm. Purity ≥98% is acceptable for biological assays .
  • TLC : Silica gel GF₂₅₄, eluent = ethyl acetate/hexane (1:1). Rf ≈ 0.45 under UV light.

Q. How to troubleshoot low yields in the final coupling step?

Common issues and solutions:

  • Incomplete chalcone formation : Extend reaction time (8–12 hrs) or use microwave-assisted synthesis (100°C, 30 min).
  • Guanidine decomposition : Replace guanidine nitrate with guanidine hydrochloride and adjust LiOH stoichiometry (1:5 molar ratio) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.